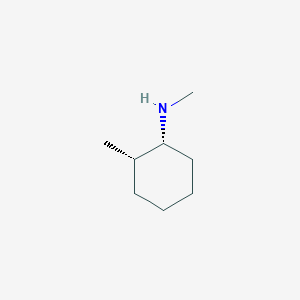

cis-N,2-Dimethylcyclohexan-1-amine

Description

Properties

IUPAC Name |

(1R,2S)-N,2-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDSHIZGTPRJHT-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium complexes with chiral ligands, such as (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine, enable enantioselective reduction of imines. For example, JosiPhos (L21c ) ligands paired with Pd catalysts achieve up to 91% enantiomeric excess (ee) in the hydrogenation of N-hydroxy-α-imino phosphonates. The reaction typically proceeds under hydrogen gas (1–50 bar) in trifluoroethanol (TFE) or methanol, with Brønsted acids (e.g., camphorsulfonic acid, CSA) enhancing protonation of the imine substrate.

Optimization Challenges :

Ruthenium and Rhodium Catalysts

Ru(BINAP)(COD)Cl₂ and Rh-DuPhos systems offer complementary selectivity for bulky imines. For instance, Ru catalysts achieve 85–90% ee in the hydrogenation of cyclic enamines at 25°C and 10 bar H₂. Solvent polarity critically influences reaction rates, with polar aprotic solvents (e.g., THF) favoring faster kinetics.

Stereoselective Alkylation of Cyclohexanamine

Alkylation strategies provide direct access to cis-N,2-Dimethylcyclohexan-1-amine by introducing methyl groups to a preformed cyclohexanamine backbone.

Methylation with Dimethyl Sulfate

Cyclohexan-1-amine derivatives undergo dimethylation using dimethyl sulfate (Me₂SO₄) under basic conditions (pH 10–12). The reaction proceeds via an SN2 mechanism, with the cis configuration stabilized by steric hindrance from the cyclohexane ring. Typical conditions involve refluxing in aqueous NaOH (50–60°C, 6–12 hours), yielding the dimethylated product in 70–80% isolated yield.

Side Reactions :

-

Over-alkylation to quaternary ammonium salts occurs if methylating agent is in excess.

-

Ring-opening reactions dominate under strongly acidic or high-temperature conditions.

Reductive Amination of Cyclohexanone

Reductive amination of 2-methylcyclohexanone with methylamine (CH₃NH₂) and NaBH₄ or LiAlH₄ offers a one-pot route to the cis isomer. The reaction’s stereochemical outcome depends on the reducing agent:

-

NaBH₄ : Produces a 3:1 cis:trans ratio due to less steric control.

-

LiAlH₄ : Enhances cis selectivity (8:1) via tighter transition-state coordination.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic cis/trans mixtures using lipases or aminotransferases. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the trans isomer, leaving the cis-N,2-Dimethylcyclohexan-1-amine unreacted. This method achieves >95% ee but requires costly enzymes and extended reaction times (48–72 hours).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major preparation routes:

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Temperature (°C) | Pressure (bar H₂) |

|---|---|---|---|---|---|

| Pd-JosiPhos Hydrogenation | Pd/L21c | 70–80 | 91 | 25 | 10 |

| Ru-BINAP Hydrogenation | Ru(BINAP)(COD)Cl₂ | 85–90 | 88 | 25 | 5 |

| Reductive Amination | LiAlH₄ | 65–75 | – | 80 | – |

| Enzymatic Resolution | CAL-B Lipase | 40–50 | 95 | 37 | – |

Key Observations :

-

Catalytic hydrogenation offers superior enantioselectivity but faces scalability challenges.

-

Reductive amination is more practical for large-scale synthesis despite moderate yields.

Industrial-Scale Production Challenges

Industrial adoption of these methods requires addressing:

-

Catalyst Recovery : Homogeneous Pd/Ru catalysts are difficult to separate from reaction mixtures. Immobilized catalysts on silica or polymer supports show promise but reduce activity by 30–40%.

-

Solvent Waste : TFE and dichloromethane (DCM) generate hazardous waste. Recent efforts employ cyclopentyl methyl ether (CPME) as a greener alternative .

Chemical Reactions Analysis

Types of Reactions: cis-N,2-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Nitroso, nitro, or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

cis-N,2-Dimethylcyclohexan-1-amine serves as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions:

- Oxidation : Can be oxidized to form nitroso, nitro, or nitrile derivatives.

- Reduction : Further reduction can yield secondary or tertiary amines.

- Substitution Reactions : The amine group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Studies

The compound is utilized in biological research to study amine-related biochemical pathways and enzyme interactions. Its amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This makes it a potential candidate for studying enzyme kinetics and metabolic pathways involving amines.

Medicinal Chemistry

Derivatives of cis-N,2-Dimethylcyclohexan-1-amine have shown promise as intermediates in the synthesis of drugs targeting neurological and psychiatric disorders. The ability to modify the amine group allows for the development of compounds with specific therapeutic effects.

Industrial Applications

In the industrial sector, cis-N,2-Dimethylcyclohexan-1-amine is used in producing specialty chemicals and materials such as polymers and surfactants. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Studies

Several studies highlight the effectiveness of cis-N,2-Dimethylcyclohexan-1-amine in various applications:

Mechanism of Action

The mechanism of action of cis-N,2-Dimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in amine metabolism .

Comparison with Similar Compounds

Table 2. Key Physical Properties

| Compound | Melting Point/State | Hydrogen Bonding | NMR Features |

|---|---|---|---|

| cis-N,2-Dimethylcyclohexan-1-amine | Likely liquid/low mp | Weak N–H⋯N interactions | Diastereotopic methyl splitting |

| (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine | Crystalline solid | N–H⋯N (3.250 Å) | δ 2.33 ppm (N–CH3) |

Biological Activity

cis-N,2-Dimethylcyclohexan-1-amine is a cyclic amine compound with significant potential in various biological and chemical applications. Its unique structural configuration allows it to interact with biological molecules, influencing enzymatic pathways and potentially serving as a precursor in the synthesis of therapeutic agents. This article explores the biological activity of cis-N,2-Dimethylcyclohexan-1-amine, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of cis-N,2-Dimethylcyclohexan-1-amine is . The compound features a cyclohexane ring with two methyl groups and an amine functional group. The presence of the amine group enables the formation of hydrogen bonds and electrostatic interactions with various biological molecules, which is crucial for its biological activity.

The biological activity of cis-N,2-Dimethylcyclohexan-1-amine is primarily attributed to its ability to interact with enzymes and other proteins. The amine group can act as a substrate or inhibitor in enzymatic reactions, modulating the activity of enzymes involved in amine metabolism. This interaction can influence metabolic pathways and cellular functions .

Key Mechanisms Include:

- Hydrogen Bonding: The amine group can form hydrogen bonds with substrates or active sites of enzymes.

- Electrostatic Interactions: These interactions can stabilize enzyme-substrate complexes, enhancing or inhibiting enzymatic reactions.

Biological Applications

cis-N,2-Dimethylcyclohexan-1-amine has been investigated for various applications across multiple fields:

1. Medicinal Chemistry:

- Therapeutic Potential: Derivatives of this compound are being explored as intermediates in the synthesis of drugs targeting neurological and psychiatric disorders. Its structure allows for modifications that can enhance pharmacological properties.

- Enzyme Interaction Studies: The compound is used to study amine-related biochemical pathways and enzyme interactions, providing insights into drug design .

2. Chemical Research:

- Synthesis Building Block: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Catalytic Applications: The compound has potential as a catalyst in oxidation reactions due to its ability to stabilize reactive intermediates .

Comparative Analysis

To understand the uniqueness of cis-N,2-Dimethylcyclohexan-1-amine, it is essential to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| cis-N,2-Dimethylcyclohexan-1-amine | Cyclic Amine | Modulates enzyme activity; potential drug intermediate |

| trans-N,2-Dimethylcyclohexan-1-amine | Cyclic Amine | Different reactivity; less studied |

| cis-1,2-Dimethylcyclohexane | Saturated Hydrocarbon | No significant biological activity |

The cis configuration of N,2-Dimethylcyclohexan-1-amine contributes to its distinct reactivity profiles compared to its trans isomer and other similar compounds .

Case Studies

Recent studies have highlighted the biological implications of cis-N,2-Dimethylcyclohexan-1-amine:

Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound showed inhibition against specific enzymes involved in neurotransmitter metabolism. The IC50 values indicated moderate potency, suggesting potential therapeutic applications in treating mood disorders .

Study 2: Oxidation Reactions

Research indicated that cis-N,2-Dimethylcyclohexan-1-amine could serve as an effective catalyst in oxidation reactions involving alkanes. This property was exploited to convert simple hydrocarbons into alcohols and ketones under mild conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cis-N,2-Dimethylcyclohexan-1-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves the reduction of dicarbamate intermediates. For example, (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine (structurally analogous) is synthesized via reduction of diethyl dicarbamates using LiAlH4, followed by bulb-to-bulb distillation to obtain crystalline products . Purity is enhanced via fractional crystallization or chiral chromatography to separate cis/trans isomers. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of cis-N,2-Dimethylcyclohexan-1-amine?

- Methodological Answer :

- 1H NMR : Distinct chemical shifts for axial vs. equatorial protons (e.g., δ 2.33 ppm for N–CH3 groups in the cis configuration) confirm stereochemistry .

- X-ray crystallography : Resolves spatial arrangement of substituents; hydrogen bonding patterns (e.g., N–H⋯N interactions) further validate the cis configuration .

- MS (ESI+) : Molecular ion peaks (e.g., m/z 198 [M + H]<sup>+</sup> for related amines) confirm molecular weight .

Q. How can cis/trans isomer separation be achieved during synthesis?

- Methodological Answer :

- Fractional crystallization : Exploits differences in solubility between isomers in polar solvents (e.g., ethanol) .

- Chiral stationary phase chromatography : Effective for enantiomeric resolution using columns like Chiralpak® IA .

- Diastereomeric salt formation : Reacting the amine with chiral acids (e.g., tartaric acid) generates separable salts .

Advanced Research Questions

Q. What structural factors limit the coordination chemistry of cis-N,2-Dimethylcyclohexan-1-amine, and how can these challenges be mitigated?

- Methodological Answer : The cis configuration introduces steric hindrance between methyl groups, reducing ligand flexibility and metal-binding efficiency. Strategies include:

- Bulky ligand design : Incorporating electron-withdrawing groups on the cyclohexane ring to enhance metal-ligand orbital overlap .

- Solvent optimization : Using low-polarity solvents (e.g., THF) to stabilize metal complexes via hydrophobic interactions .

- Alternative metal centers : Testing transition metals (e.g., Cu<sup>II</sup> or Ni<sup>II</sup>) with larger ionic radii to accommodate steric bulk .

Q. How can computational methods resolve contradictions in reported thermodynamic stability between cis and trans isomers?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences to compare isomer stability. Solvent effects (e.g., PCM models) refine predictions .

- Molecular dynamics simulations : Track isomerization barriers under varying temperatures/pressures to identify kinetic vs. thermodynamic control .

- Experimental validation : Conduct controlled isomerization studies (e.g., heating in DMSO-d6) and monitor via <sup>13</sup>C NMR to correlate computational and empirical data .

Q. What strategies improve the enantiomeric excess (ee) of cis-N,2-Dimethylcyclohexan-1-amine in asymmetric synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate) to induce stereoselectivity .

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine precursors with high ee .

- Kinetic resolution : Utilize lipases or transition-metal catalysts to selectively deactivate one enantiomer during synthesis .

Data Contradiction Analysis

Q. Why do some studies report cis-N,2-Dimethylcyclohexan-1-amine as a crystalline solid, while others describe it as hygroscopic?

- Methodological Answer : Discrepancies arise from synthesis conditions and purification methods. For example:

- Crystalline form : Obtained via slow evaporation from ethanol, yielding hydrogen-bonded networks .

- Hygroscopicity : Traces of moisture during bulb-to-bulb distillation or storage under humid conditions can lead to water absorption, altering physical properties. Rigorous drying (e.g., over molecular sieves) is critical for stability .

Q. How do solvent polarity and temperature influence the cis/trans equilibrium in solution?

- Methodological Answer :

- Polar solvents (e.g., H2O) : Stabilize the cis isomer via hydrogen bonding with amine groups, shifting equilibrium toward cis .

- Nonpolar solvents (e.g., hexane) : Favor the trans isomer due to reduced steric strain in apolar environments .

- Temperature : Elevated temperatures (>80°C) promote isomerization to the thermodynamically stable trans form, as shown by variable-temperature NMR .

Tables for Key Data

| Property | cis-N,2-Dimethylcyclohexan-1-amine | References |

|---|---|---|

| Molecular Weight | 141.25 g/mol | |

| 1H NMR (CDCl3) | δ 2.33 (s, N–CH3) | |

| Crystal System | Orthorhombic (P212121) | |

| Hydrogen Bond Length | N1–N2′: 3.250 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.